molecular formula C13H13N5O4S B015589 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine CAS No. 149981-21-5

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

Cat. No. B015589
M. Wt: 335.34 g/mol
InChI Key: DDFVXPNYCNTGTD-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a biochemical used in proteomics research . It has a molecular formula of C13H13N5O4S and a molecular weight of 335.34 . It is a weak water-soluble A2 -adenosine receptor antagonist .


Molecular Structure Analysis

The molecular structure of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine consists of 13 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . For a more detailed structural analysis, you may need to refer to the specific documentation or resources provided by the manufacturer or supplier.


Physical And Chemical Properties Analysis

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a weak water-soluble compound . It has a molecular weight of 335.34 . The UV lmax (log e, MeOH) values are 203 nm (4.45), 239 nm (4.34), 301 nm (4.26) .

properties

IUPAC Name

4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4S/c1-17-9-11(18(2)13(20)16-12(9)19)15-10(17)7-3-5-8(6-4-7)23(14,21)22/h3-6H,1-2H3,(H2,14,21,22)(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFVXPNYCNTGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399901
Record name 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine

CAS RN

149981-21-5
Record name 4-(2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149981-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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